molecular formula C10H12BrNO2S B1521966 4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide CAS No. 1093878-42-2

4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide

Cat. No.: B1521966
CAS No.: 1093878-42-2
M. Wt: 290.18 g/mol
InChI Key: YDNMNPHZKMEGDR-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide is a chemical compound characterized by a bromophenyl group attached to a thiomorpholine ring, which is further oxidized to form the 1,1-dioxide derivative

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromophenol and thiomorpholine.

  • Reaction Steps: The bromophenol undergoes a nucleophilic substitution reaction with thiomorpholine in the presence of a base, such as potassium carbonate, to form 4-(4-bromophenyl)thiomorpholine.

  • Oxidation: The resulting compound is then oxidized using an oxidizing agent like hydrogen peroxide to form this compound.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo further oxidation reactions to form more oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the oxidized sulfur atom.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, sodium hypochlorite.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

  • Oxidation Products: Higher oxidation states of the sulfur atom.

  • Reduction Products: Reduced thiomorpholine derivatives.

  • Substitution Products: Derivatives with different substituents at the bromine position.

Scientific Research Applications

4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections and inflammation.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

  • Pathways: The exact pathways depend on the specific biological context but may involve modulation of signaling pathways or inhibition of enzyme activity.

Comparison with Similar Compounds

  • 4-Bromophenol: A simpler compound with a bromine atom on a phenol ring.

  • Thiomorpholine: A sulfur-containing heterocycle without the bromophenyl group.

  • 4-(4-Bromophenyl)thiomorpholine: The parent compound without the 1,1-dioxide oxidation.

Uniqueness: 4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide is unique due to its combination of the bromophenyl group and the oxidized thiomorpholine ring, which imparts distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and mechanisms

Biological Activity

4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide (commonly referred to as 4-Br-Ph-TMDO) is a heterocyclic compound characterized by a thiomorpholine ring and a bromophenyl substituent. With the molecular formula C₁₀H₁₂BrNO₂S and a molecular weight of 290.18 g/mol, this compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structure of this compound includes:

  • Thiomorpholine Ring : A six-membered ring containing sulfur and nitrogen.
  • Bromophenyl Group : Enhances chemical reactivity and biological activity due to the presence of bromine.

The compound appears as a white to almost white crystalline solid with a melting point between 190°C and 194°C. Its reactivity is attributed to the functional groups present, which facilitate various chemical reactions .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of compounds related to 4-Br-Ph-TMDO against various bacterial strains. Among these, derivatives with similar structural features demonstrated moderate activity against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 256 μg/mL to 512 μg/mL .

Anticancer Potential

The compound's potential as an anticancer agent has been investigated through in vitro studies. It was found that certain derivatives could induce apoptosis in cancer cell lines, such as MCF-7 cells, by increasing p53 expression levels and promoting caspase-3 cleavage . This suggests that modifications to the thiomorpholine scaffold could enhance its anticancer properties.

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
4-(Phenyl)thiomorpholine 1,1-Dioxide Contains a phenyl group instead of bromineGenerally exhibits lower reactivity than brominated versions.
4-(Chlorophenyl)thiomorpholine Chlorine substituent instead of bromineDifferent electronic properties affecting reactivity and biological activity.
Thiomorpholine Basic structure without substituentsLacks functionalization that enhances reactivity and specificity.

This comparison highlights the unique aspects of this compound, particularly its enhanced reactivity due to the bromine substituent and potential for diverse applications in pharmaceutical chemistry .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of derivatives based on the thiomorpholine scaffold:

  • Synthesis Pathways : Various synthetic routes have been developed for producing derivatives of thiomorpholine compounds. These include one-pot synthesis methods that yield high purity and yield rates .
  • In Vitro Evaluations : In vitro assays have shown that specific derivatives exhibit significant inhibition against cancer cell proliferation. For instance, modifications leading to increased lipophilicity improved cellular uptake and bioavailability in cancer models .
  • Synergistic Effects : Some studies reported synergistic effects when combining 4-Br-Ph-TMDO derivatives with established antibiotics like ciprofloxacin, enhancing their antimicrobial efficacy against resistant strains .

Properties

IUPAC Name

4-(4-bromophenyl)-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c11-9-1-3-10(4-2-9)12-5-7-15(13,14)8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNMNPHZKMEGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659743
Record name 4-(4-Bromophenyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093878-42-2
Record name 4-(4-Bromophenyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,4-dibromobenzene (118 mg, 0.5 mmol), thiomorpholine-1,1-dioxide (68 mg, 0.5 mmol), Pd2 dba3 (12 mg, 2.5 mol %), BINAP (24 mg, 7.5 mol %), sodium 2-methylpropan-2-olate (72 mg, 0.75 mmol) and toluene (2 mL) was stirred at 80° C. for overnight. The reaction mixture was cooled down to room temperature and worked-up. The residue was purified on slilica gel flash column chromatography (eluent: 0-50% EtOAc in hexane) to afford 4-(4-bromophenyl)thiomorpholine-1,1-dioxide as a white solid.
Quantity
118 mg
Type
reactant
Reaction Step One
Quantity
68 mg
Type
reactant
Reaction Step One
Name
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step One
Quantity
12 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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